molecular formula C19H17ClN4O B3020081 (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone CAS No. 889303-40-6

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B3020081
CAS RN: 889303-40-6
M. Wt: 352.82
InChI Key: XKDHTXHLDLVTPJ-UHFFFAOYSA-N
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Description

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antituberculosis activities.

Synthesis Analysis

The synthesis of related piperazine derivatives involves the reductive amination method using sodium triacetoxyborohydride, as described in the synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives . This method is considered simple and convenient, leading to a series of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation. In the case of quinolone-3-carbaldehyde derivatives, the aldehyde group is twisted with respect to the quinoline group due to the bulky piperazinyl group in the ortho position . This twist can affect the overall molecular geometry and potentially the biological activity of the compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including coupling and O-substitution reactions. For instance, the synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones involves a coupling reaction followed by an O-substitution reaction . These reactions are crucial for creating a diverse array of compounds with different substituents, which can be screened for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in solubility, stability, and reactivity. The crystal structures of some derivatives reveal intermolecular interactions such as C-H…O, C-H…π_aryl, and π_aryl…π_aryl, which contribute to the supramolecular architecture of the compounds . These properties are essential for understanding the behavior of these compounds in biological systems and for optimizing their therapeutic potential.

Mechanism of Action

Target of Action

The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is the serotonin type-3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system, and it plays a key role in transmitting signals in the brain.

Mode of Action

This compound acts as an antagonist at the 5-HT3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the 5-HT3 receptor, preventing serotonin from binding and thus inhibiting the receptor’s function.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-2-1-3-16(13-15)23-8-10-24(11-9-23)19(25)14-4-5-17-18(12-14)22-7-6-21-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDHTXHLDLVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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